

Binapacryl (CAS No. 485-31-4): A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Binapacryl*

Cat. No.: *B1667083*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binapacryl, with the CAS number 485-31-4, is a dinitrophenol ester that was formerly used as a fungicide and miticide. Chemically, it is the 3-methyl-2-butenate ester of dinoseb. Although **binapacryl** itself has moderate toxicity, its primary toxicological significance lies in its rapid metabolism to dinoseb, a compound known for its high toxicity.[1] Due to significant concerns regarding its effects on human health and the environment, the use of **binapacryl** as a pesticide has been banned or severely restricted in many countries, and it is subject to the Rotterdam Convention on Prior Informed Consent.[1][2] This technical guide provides an in-depth overview of the core properties of **binapacryl**, including its physicochemical characteristics, toxicological profile, and mechanism of action, with a focus on presenting quantitative data and experimental methodologies.

Physicochemical Properties

Binapacryl is a crystalline solid that is pale yellow to brownish in color.[2] It is sparingly soluble in water but shows good solubility in several organic solvents.[2] The compound is susceptible to hydrolysis, especially under acidic or alkaline conditions, and can be slowly decomposed by ultraviolet radiation.[2]

Property	Value	Reference(s)
IUPAC Name	2-(butan-2-yl)-4,6-dinitrophenyl 3-methylbut-2-enoate	[3]
CAS Number	485-31-4	[3]
Molecular Formula	C ₁₅ H ₁₈ N ₂ O ₆	[3]
Molecular Weight	322.31 g/mol	[3]
Melting Point	66-67 °C	[1]
Vapor Pressure	1 x 10 ⁻⁴ Torr at 60°C	[4]
Solubility in Water	Insoluble	[1]
Solubility in Organic Solvents	Soluble in ethanol, kerosene, heavy aromatic naphtha, isophorone, xylene, and acetone.	[4]
Log K _{ow} (Octanol-Water Partition Coefficient)	4.75	[2]

Toxicological Profile

The toxicity of **binapacryl** is largely attributed to its in vivo hydrolysis to dinoseb.[1] It is classified as moderately hazardous by the World Health Organization.[1]

Acute Toxicity

Species	Route	LD ₅₀ /LC ₅₀	Reference(s)
Rat (oral)	Oral	150-225 mg/kg bw	[4]
Rabbit (dermal)	Dermal	>810 mg/kg bw	[4]
Fish	-	0.04 - 0.06 mg/L (96h)	[2]
Aquatic Invertebrates (Asellus brevicaudus)	-	29 µg/L (96h)	[2]

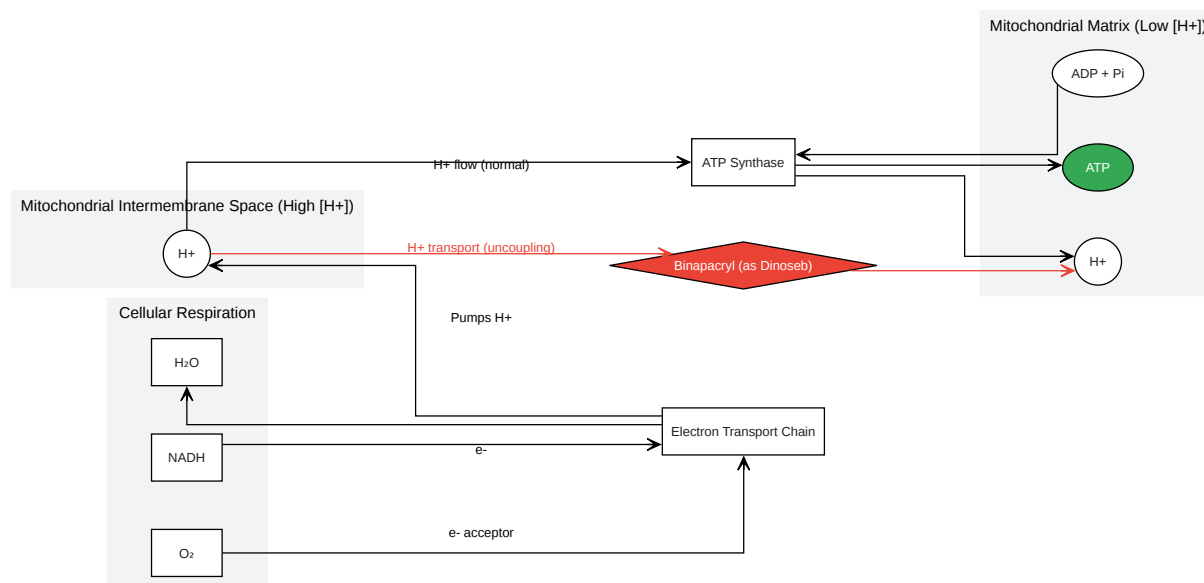
Chronic Toxicity and Other Effects

Long-term exposure studies have revealed various adverse effects. In a two-year study, rats fed diets containing 500 ppm of **binapacryl** showed no ill effects.[2] Similarly, dogs administered 50 mg/kg in their diet for two years also showed no adverse effects.[2] However, **binapacryl** has been classified as a Category 2 reproductive toxin by the European Commission, indicating it may cause developmental damage.[2] It has also shown mutagenic effects in some animal testing.[2]

Effect	Species	Key Findings	Reference(s)
Reproductive Toxicity	Rat	No effects on reproduction were observed in a three-generation study with dietary concentrations up to 50 ppm.	[5]
Mutagenicity	Salmonella typhimurium TA100	Positive without metabolic activation.	[2]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for **binapacryl**, and its active metabolite dinoseb, is the uncoupling of oxidative phosphorylation in mitochondria.[6][2] As a dinitrophenolic compound, it acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.



[Click to download full resolution via product page](#)

Mechanism of Oxidative Phosphorylation Uncoupling by **Binapacryl**.

Binapacryl, after hydrolysis to dinoseb, acts as a lipophilic proton carrier. It picks up protons in the acidic intermembrane space and transports them across the inner mitochondrial membrane into the more alkaline matrix, bypassing the ATP synthase complex. This dissipates the proton motive force, uncoupling electron transport from ATP synthesis. The energy that would have been used to produce ATP is instead released as heat, leading to hyperthermia. The cell

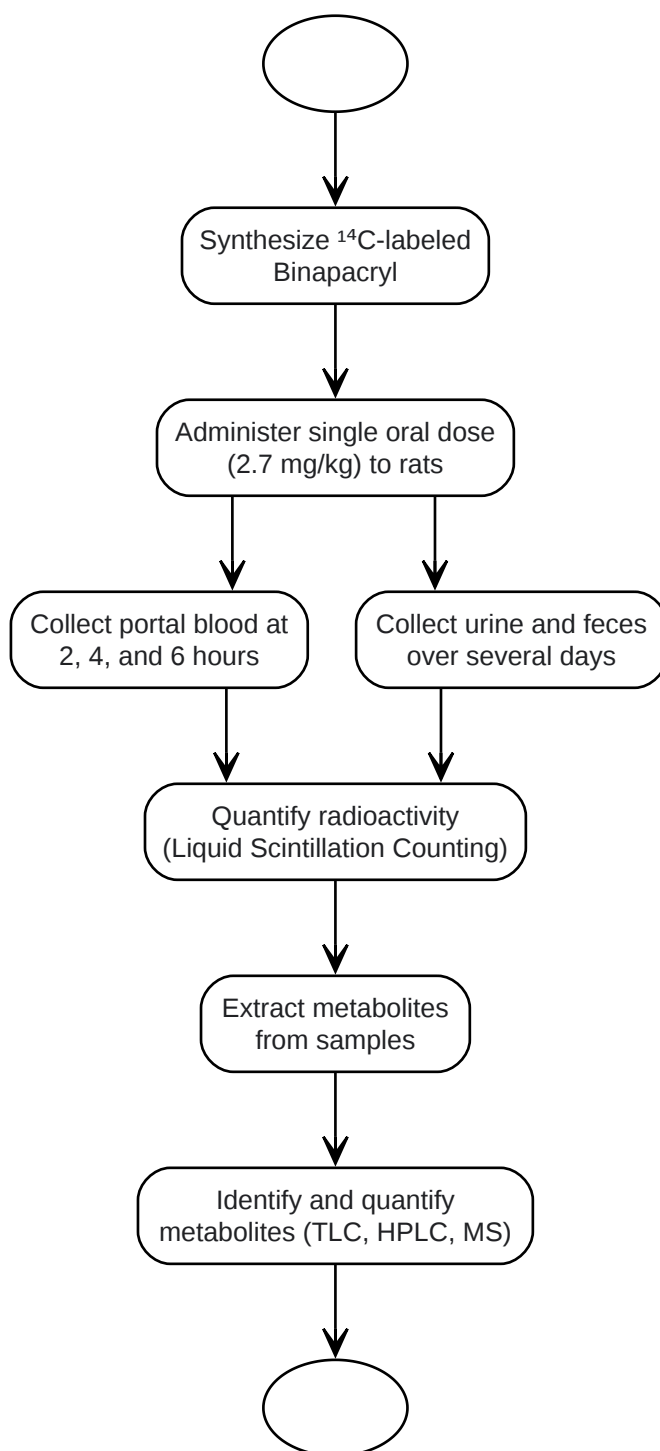
attempts to compensate by increasing the rate of electron transport and oxygen consumption, which can lead to cellular damage and, in severe cases, death.

Experimental Protocols

Detailed experimental protocols for the key studies cited are often proprietary or not fully available in the public domain. However, based on the available information and standard toxicological testing guidelines (e.g., from the Organisation for Economic Co-operation and Development - OECD), the methodologies can be summarized as follows.

In Vivo Metabolism Study in Rats

- Objective: To determine the absorption, distribution, metabolism, and excretion of **binapacryl**.
- Methodology Summary (based on Kunzler et al., 1980 as cited in FAO/WHO, 1985):
 - Test Substance: ^{14}C -labeled **binapacryl** (either phenyl- ^{14}C or acrylic acid- ^{14}C) is synthesized.
 - Animals: Male and female rats of a specified strain (e.g., Wistar) are used.
 - Administration: A single oral dose of 2.7 mg/kg body weight of the radiolabeled **binapacryl** is administered by gavage.[\[5\]](#)
 - Sample Collection: Portal blood is collected at specified time points (e.g., 2, 4, and 6 hours) post-administration.[\[5\]](#) Urine and feces are collected over a period of several days.
 - Analysis:
 - Radioactivity in blood, urine, and feces is quantified using liquid scintillation counting.
 - Metabolites in the blood and excreta are extracted using appropriate solvents (e.g., diethyl ether).
 - Identification and quantification of **binapacryl** and its metabolites (e.g., dinoseb) are performed using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).



[Click to download full resolution via product page](#)

Workflow for an In Vivo Metabolism Study of **Binapacryl** in Rats.

Acute Oral Toxicity Study in Rats (Following OECD Guideline 401)

- Objective: To determine the acute oral toxicity (LD_{50}) of **binapacryl**.
- Methodology Summary:
 - Animals: Young adult rats of a single strain, fasted prior to dosing.
 - Dose Administration: The test substance is administered in a single dose by gavage. A range of dose levels is used to determine the dose that causes mortality in 50% of the animals.
 - Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
 - Necropsy: All animals are subjected to a gross necropsy at the end of the study.
 - Data Analysis: The LD_{50} is calculated using appropriate statistical methods.

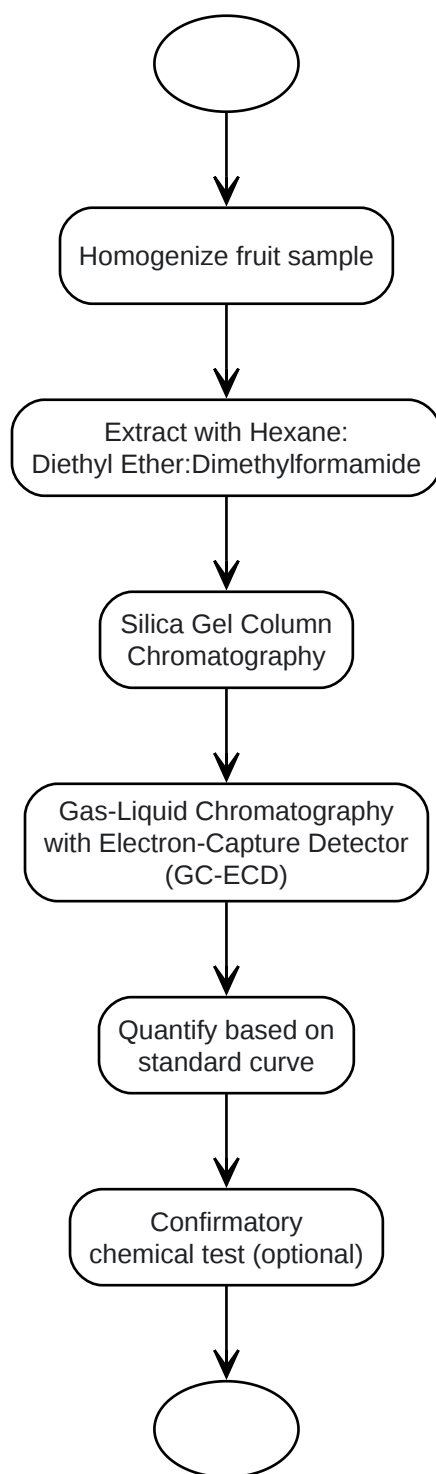
Fish Acute Toxicity Test (Following OECD Guideline 203)

- Objective: To determine the acute toxicity of **binapacryl** to fish (LC_{50}).
- Methodology Summary:
 - Test Species: A standard fish species (e.g., rainbow trout, zebrafish) is used.
 - Exposure: Fish are exposed to a range of concentrations of **binapacryl** in water for 96 hours.
 - Observation: Mortality and any abnormal effects are recorded at 24, 48, 72, and 96 hours.
 - Water Quality: Water quality parameters (e.g., temperature, pH, dissolved oxygen) are monitored throughout the test.
 - Data Analysis: The LC_{50} (the concentration lethal to 50% of the fish) is calculated for each observation time.

Residue Analysis in Fruit by Gas Chromatography

- Objective: To determine the concentration of **binapacryl** residues in fruit samples.

- Methodology Summary (based on Baker and Hoodless, 1973):
 - Extraction: A homogenized fruit sample is extracted with a mixture of hexane, diethyl ether, and dimethylformamide.
 - Cleanup: The extract is cleaned up using column chromatography on silica gel to remove interfering co-extractives.
 - Analysis: The cleaned-up extract is analyzed by gas-liquid chromatography with an electron-capture detector (GC-ECD).
 - Quantification: The concentration of **binapacryl** is determined by comparing the peak area from the sample to that of a known standard.
 - Confirmation: A confirmatory chemical test can also be performed.



[Click to download full resolution via product page](#)

Workflow for **Binapacryl** Residue Analysis in Fruit.

Environmental Fate

Binapacryl is not expected to be highly persistent in the environment. It can undergo hydrolysis, particularly in basic soils and water.[2] It is also subject to photolysis by UV light.[2] With a high Log K_{ow}, **binapacryl** has the potential to bioconcentrate in aquatic organisms.[2]

Parameter	Value/Description	Reference(s)
Hydrolysis	Slow hydrolysis in basic soils and water.	[2]
Photolysis	Slowly decomposes under UV light.	[2]
Bioconcentration Factor (BCF)	Estimated at 2400, indicating significant potential for bioconcentration in fish and aquatic organisms.	[2]
Soil Persistence	May be persistent in some soil systems.	[3]

Regulatory Status

Due to its toxicological profile, the use of **binapacryl** has been widely discontinued. It is listed in Annex III of the Rotterdam Convention, meaning that international trade is subject to the Prior Informed Consent (PIC) procedure.[1] Numerous countries and the European Union have banned its use as a pesticide.[2]

Conclusion

Binapacryl is a dinitrophenolic ester with a well-documented history of use as a fungicide and miticide, and a subsequent decline due to its significant health and environmental risks. Its primary mode of action, the uncoupling of oxidative phosphorylation, is a classic example of metabolic disruption. While detailed proprietary experimental protocols are not readily available, a comprehensive understanding of its properties and toxicological effects can be established from the wealth of summary data and by referencing standardized testing guidelines. The information presented in this guide provides a thorough technical overview for researchers and professionals in related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pic.int [pic.int]
- 2. pic.int [pic.int]
- 3. Binapacryl (Ref: FMC 9044) [sitem.herts.ac.uk]
- 4. 146. Binapacryl (FAO/PL:1969/M/17/1) [inchem.org]
- 5. 717. Binapacryl (Pesticide residues in food: 1985 evaluations Part II Toxicology) [inchem.org]
- 6. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [Binapacryl (CAS No. 485-31-4): A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1667083#binapacryl-cas-number-485-31-4-properties\]](https://www.benchchem.com/product/b1667083#binapacryl-cas-number-485-31-4-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com